molecular formula C21H17FN4O B5508691 8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide

8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide

Cat. No.: B5508691
M. Wt: 360.4 g/mol
InChI Key: KIVWSZXNYNSNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H17FN4O and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.13863934 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Novel derivatives of ofloxacin, a class similar to the specified compound, have been synthesized and evaluated for antimicrobial activity, especially against Mycobacterium tuberculosis. Some derivatives demonstrated significant in vitro and in vivo activity, highlighting their potential in developing new treatments against mycobacterial infections (Dinakaran et al., 2008).

Antifungal Applications

  • A series of similar fluoroquinoline derivatives were designed and synthesized, demonstrating antifungal activities against various fungi. These findings indicate the potential use of such compounds in developing new antifungal agents (Yuan et al., 2011).

Synthesis and Chemical Properties

  • Research on the synthesis of related quinoline derivatives, such as 7,8‐dihydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones, has been conducted, which contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Gatta et al., 1991).

Fluorescent Chemosensors

  • Quinoline derivatives have been utilized in the development of fluorescent chemosensors, particularly for metal ions like Zn(2+). Such compounds show potential in environmental monitoring and biological applications (Li et al., 2014).

Medicinal Chemistry

  • Quinoline carboxamides, closely related to the specified compound, have been explored as inhibitors in medicinal chemistry. For instance, some derivatives have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, indicating their potential use in therapeutic applications (Degorce et al., 2016).

Mechanism of Action

The mechanism of action of these compounds often involves their interaction with biological targets. For example, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . Pyrazole and its derivatives can be used as a model for further developments in catalytic processes relating to catecholase activity .

Properties

IUPAC Name

8-fluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-18-8-3-7-15-9-10-19(25-20(15)18)21(27)23-13-16-5-1-2-6-17(16)14-26-12-4-11-24-26/h1-12H,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVWSZXNYNSNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC3=C(C=CC=C3F)C=C2)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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